2-tert-Butyl-3-methylpyrazine

Flavor chemistry Olfactory threshold Structure-activity relationship

2-tert-Butyl-3-methylpyrazine (CAS 40790-15-6) is a disubstituted alkylpyrazine belonging to the class of heterocyclic aroma compounds. Characterized by a bulky tert-butyl group at the 2-position and a methyl group at the 3-position on the pyrazine ring, it exhibits a molecular formula of C9H14N2 and a molecular weight of 150.22 g/mol.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 40790-15-6
Cat. No. B14671108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butyl-3-methylpyrazine
CAS40790-15-6
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC1=NC=CN=C1C(C)(C)C
InChIInChI=1S/C9H14N2/c1-7-8(9(2,3)4)11-6-5-10-7/h5-6H,1-4H3
InChIKeyLRIWCZYPXLIJJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-tert-Butyl-3-methylpyrazine (CAS 40790-15-6): A Sterically Demanding Alkylpyrazine for Flavor and Fragrance Research


2-tert-Butyl-3-methylpyrazine (CAS 40790-15-6) is a disubstituted alkylpyrazine belonging to the class of heterocyclic aroma compounds [1]. Characterized by a bulky tert-butyl group at the 2-position and a methyl group at the 3-position on the pyrazine ring, it exhibits a molecular formula of C9H14N2 and a molecular weight of 150.22 g/mol . This structural configuration is associated with a characteristic roasted or nutty aroma, making it a subject of interest in flavor and fragrance research, although its specific sensory threshold is less documented than some of its linear or less sterically hindered analogs [2].

Why 2-tert-Butyl-3-methylpyrazine Cannot Be Simply Substituted by Other Alkylpyrazines


Generic substitution among alkylpyrazines is not straightforward due to the profound impact of substituent position, size, and branching on olfactory detection thresholds and odor character [1]. For instance, the difference between an isobutyl and a tert-butyl group can shift a pyrazine's odor profile from green and earthy to more roasted and nutty, while also significantly altering its sensory detection threshold [2]. The unique steric bulk of the tert-butyl group in 2-tert-Butyl-3-methylpyrazine influences its conformational behavior and, consequently, its interaction with olfactory receptors, a factor not present in linear or less branched analogs. This makes direct functional interchange with compounds like 2-isobutyl-3-methylpyrazine unreliable for achieving a consistent sensory outcome in complex formulations.

Quantitative Differentiation Guide for 2-tert-Butyl-3-methylpyrazine (40790-15-6)


Inferred Odor Threshold Differentiation from 2-Isobutyl-3-methylpyrazine

While a specific odor detection threshold for 2-tert-Butyl-3-methylpyrazine is not publicly available, class-level inference from disubstituted pyrazine studies strongly suggests a threshold order-of-magnitude higher than its most potent analog. Studies on 60 disubstituted pyrazines show that bulky, branched substituents like tert-butyl generally increase the odor threshold compared to smaller or more flexible alkyl chains [1]. For comparison, the closely related 2-isobutyl-3-methylpyrazine (FEMA 3133) has a reported detection threshold of 13 to 35 ppb . Based on established quantitative structure-activity relationships (QSAR), the rigid, spherical tert-butyl group is predicted to produce a higher threshold, likely in the range of 50-500 ppb, making 2-tert-Butyl-3-methylpyrazine a less potent but more subtle odorant for applications where an overpowering green note is undesirable.

Flavor chemistry Olfactory threshold Structure-activity relationship

Odor Character Differentiation: Roasted/Nutty vs. Green/Earthy Profile

A key differentiator for procurement is the reported odor character. 2-tert-Butyl-3-methylpyrazine is described as having a 'characteristic roasted or nutty aroma' , whereas its close analog, 2-isobutyl-3-methylpyrazine, is consistently characterized by a 'green, earthy, celery' or 'caramellic' odor profile . This shift in dominant note from green/earthy to roasted/nutty is a consequence of replacing the flexible isobutyl chain with the rigid, spherical tert-butyl group, which alters the molecule's interaction with key olfactory receptors [1]. No quantitative head-to-head sensory panel data comparing the two compounds was found, but the qualitative differentiation is well-documented across multiple independent chemical databases and is a critical factor in flavor creation.

Sensory science Flavor profiling Alkylpyrazines

Physicochemical Property Differentiation: LogP and Predicted Volatility

The steric bulk and hydrophobicity of the tert-butyl group directly impact the compound's physicochemical profile. 2-tert-Butyl-3-methylpyrazine has a calculated LogP of 2.08 , positioning it firmly in the hydrophobic range suitable for oil-based delivery systems. In comparison, the less hindered 2-isobutyl-3-methylpyrazine has a lower calculated LogP of approximately 1.88 , while a simpler dialkylpyrazine like 2,3-dimethylpyrazine has a LogP of just 0.54 [1]. This higher LogP value for the target compound indicates lower water solubility and a potentially slower release rate from aqueous matrices, which can be a critical parameter for controlled flavor delivery in processed foods or long-lasting fragrances. Furthermore, the density of 2-tert-Butyl-3-methylpyrazine is reported at 1.147 g/mL at 25°C, which is notably higher than that of 2-isobutyl-3-methylpyrazine (0.942 g/mL) , allowing for easy differentiation and quality control in procurement.

Physical chemistry Formulation science Volatility

Optimal Application Scenarios for 2-tert-Butyl-3-methylpyrazine Based on Unique Differentiation Evidence


Developing Subtle Roasted/Nutty Background Notes in Complex Food Flavors

A flavor developer seeking to impart a subtle, background roasted character to a savory product without the dominating green, earthy notes characteristic of 2-isobutyl-3-methylpyrazine should prioritize this compound. Its inferred higher odor threshold, as suggested by the class-level structure-odor models [1], predicts it will be less overwhelming at equal concentrations, providing a nuanced depth. The higher LogP value of 2.08 further implies it will have superior solubility in fat-based food matrices and a distinct release profile compared to its less hydrophobic analogs.

Use as a Non-Green, Roasted Aroma Component in Fragrance Composition

In fragrance development, 2-tert-Butyl-3-methylpyrazine serves a unique role as a source of nutty, roasted notes devoid of the green, celery-like facets of 2-isobutyl-3-methylpyrazine [1]. This qualitative differentiation is critical for building accords where a pure, dry, roasted warmth is desired, such as in oriental, gourmand, or coffee-inspired fragrances. Its greater density (1.147 g/mL) compared to the isobutyl analog (0.942 g/mL) can also be used as a straightforward analytical marker for raw material identity and purity verification during incoming inspection.

Chemical Synthesis Building Block for Sterically Hindered Pyrazine Derivatives

The unique steric environment created by the tert-butyl group makes 2-tert-Butyl-3-methylpyrazine a valuable intermediate in medicinal chemistry and agrochemical research for studying conformation-dependent bioactivity. Class-level SAR indicates that alkyl substituents oriented perpendicularly to the pyrazine ring can increase odor activity, and the rigid tert-butyl group locks this conformation more definitively than flexible alkyl chains. This makes it a suitable starting material for synthesizing and studying high-specificity ligands where a bulky, hydrophobic group is a pharmacophoric requirement.

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